2,4,6-Tris(4-carboxyphenyl)aniline is a C3-symmetric organic building block, or 'linker', primarily used in the synthesis of crystalline porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Its key structural features are a central triphenylamine core and three peripheral 4-carboxylate groups that enable the formation of robust, three-dimensional networks. Unlike purely structural linkers, the nitrogen-centered triphenylamine core imparts intrinsic redox activity, making this compound a strategic choice for applications requiring electron transfer, electrochemical activity, or photophysical properties.
Procuring a common trigonal linker like 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) or Trimesic acid (H3BTC) as a substitute for 2,4,6-Tris(4-carboxyphenyl)aniline is a critical error for functional material development. While geometrically similar, H3BTB and H3BTC lack the electron-donating triphenylamine core. This structural difference is fundamental: substituting the target compound removes the material's capacity for redox activity, which is essential for applications in electrocatalysis, sensing, energy storage, and photocatalysis. This substitution fundamentally changes the electronic properties of the resulting framework, disabling the very functions for which this specific linker is typically selected. Therefore, for any application leveraging charge transport or photophysical activation, this compound is not interchangeable with its non-redox-active counterparts.
The triphenylamine core of 2,4,6-Tris(4-carboxyphenyl)aniline provides inherent, reversible redox activity, a feature completely lacking in common structural analogs like 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB). MOFs constructed with triphenylamine-based linkers exhibit distinct oxidation and reduction peaks in cyclic voltammetry (CV) scans, confirming their ability to mediate electron transfer. In contrast, frameworks built from H3BTB or trimesic acid (H3BTC) are electrochemically silent in the same potential window, as they lack a redox-active center. This makes the target compound a necessary precursor for materials intended for batteries, supercapacitors, or electrochemical sensors.
| Evidence Dimension | Redox Activity |
| Target Compound Data | Exhibits reversible oxidation/reduction peaks in cyclic voltammetry. |
| Comparator Or Baseline | 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) or Trimesic acid (H3BTC): Show no redox peaks. |
| Quantified Difference | Qualitatively distinct (active vs. inactive). |
| Conditions | Solid-state or solution-phase cyclic voltammetry. |
This evidence justifies the procurement of this specific linker for any application requiring built-in electrochemical functionality, as common substitutes cannot provide this property.
The triphenylamine unit acts as an organic chromophore, enabling frameworks to absorb visible light and expanding their photocatalytic activity beyond the UV spectrum. For example, the related amino-functionalized MOF, MIL-125-NH2(Ti), shows significant photocatalytic activity under visible light (λ > 385 nm), whereas the non-functionalized parent, MIL-125(Ti), is only active in the UV region (< 350 nm). This principle applies to frameworks made with 2,4,6-Tris(4-carboxyphenyl)aniline, whose electronic structure allows for photo-activation with lower-energy visible light. This is a critical processability and efficiency advantage over materials made from linkers like H3BTB, which do not contribute to visible light absorption and result in materials that are often limited to less efficient, higher-energy UV activation.
| Evidence Dimension | Photocatalytic Activity Spectrum |
| Target Compound Data | Frameworks absorb and are active under visible light (e.g., λ > 385 nm). |
| Comparator Or Baseline | Frameworks with non-chromophoric linkers (e.g., H3BTB, H3BTC): Primarily active only under UV light (e.g., λ < 350 nm). |
| Quantified Difference | Expands usable light spectrum from UV-only to UV-Visible, increasing process efficiency. |
| Conditions | Heterogeneous photocatalysis of organic reactions or pollutant degradation. |
For developing photocatalysts that operate efficiently under solar or standard LED irradiation, this linker is a superior choice to alternatives that necessitate specialized and less energy-efficient UV light sources.
The presence of nitrogen within the 2,4,6-Tris(4-carboxyphenyl)aniline linker makes its derived frameworks excellent precursors for creating nitrogen-doped porous carbon materials (N-carbons) through pyrolysis. When a Co(II)-MOF synthesized with the analogous nitrogen-containing trigonal linker 2,4,6-tris(4-pyridyl)-1,3,5-triazine was pyrolyzed, the resulting Co,N-codoped carbon material (CoNC-B) exhibited electrocatalytic performance for the Oxygen Reduction Reaction (ORR) that was superior to the commercial Pt/C benchmark, showing a more positive half-wave potential and higher limiting current density. Frameworks derived from nitrogen-free linkers like H3BTC or H3BTB cannot produce such high-performance N-doped carbons without external nitrogen sources, making this compound a more direct and efficient precursor for advanced electrocatalyst manufacturing.
| Evidence Dimension | ORR Electrocatalytic Performance (of derived carbon) |
| Target Compound Data | Pyrolyzed material (CoNC-B) shows half-wave potential and limiting current density superior to commercial Pt/C. |
| Comparator Or Baseline | Commercial 20% Pt/C catalyst. |
| Quantified Difference | More positive half-wave potential and higher limiting current density vs. Pt/C. |
| Conditions | Pyrolysis of a Co(II)-MOF precursor; Oxygen Reduction Reaction (ORR) testing in alkaline media. |
This evidence demonstrates the compound's value as a strategic raw material for producing high-performance, non-precious metal electrocatalysts, a key industrial and research objective.
This compound is the right choice for synthesizing active electrode materials for supercapacitors and batteries. Its intrinsic redox activity allows the resulting framework to store charge via faradaic reactions, a mechanism unavailable to frameworks made from electrochemically inert linkers like H3BTB.
Ideal for creating solid-state photocatalysts that operate under solar or common LED light sources for applications like CO2 reduction or organic synthesis. The linker's chromophoric nature enables visible light absorption, overcoming the UV-light dependency and lower efficiency of frameworks built with non-photoactive linkers.
This linker is a superior starting material for producing high-performance, nitrogen-doped carbon catalysts for electrochemical reactions such as the ORR. The inherent nitrogen content simplifies the manufacturing process and leads to materials with catalytic activity that can exceed that of platinum-based benchmarks, which is not achievable using nitrogen-free linkers.
The compound's electronic properties are well-suited for constructing sensitive and selective chemical sensors. The ability to modulate the framework's electronic state upon analyte binding forms the basis for high-performance electrochemical or fluorescent sensing platforms, a functional advantage over passive structural frameworks.